3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate
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Overview
Description
3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate is a chemical compound with the molecular formula C4H7N3O2. It is a member of the triazole family, which is known for its diverse range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with methoxybenzene in the presence of a suitable catalyst and solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 1H-1,2,3-Triazole
Uniqueness
3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other triazole derivatives may not be as effective .
Properties
Molecular Formula |
C4H9N3O3 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate |
InChI |
InChI=1S/C4H7N3O2.H2O/c1-7-3(8)5-6-4(7)9-2;/h1-2H3,(H,5,8);1H2 |
InChI Key |
KYRFXDSGDGIOAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1OC.O |
Origin of Product |
United States |
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